molecular formula C7H11N3O3 B2436500 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione CAS No. 2308076-26-6

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione

Cat. No.: B2436500
CAS No.: 2308076-26-6
M. Wt: 185.183
InChI Key: KPRRHPBFRZPBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of d-Amino Acid Oxidase

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, including compounds structurally related to 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione, have been studied as potent inhibitors of d-amino acid oxidase (DAAO). These inhibitors demonstrate significant potential in enhancing the plasma levels of d-serine in mice, suggesting a role in pharmacoenhancement of d-serine (Niyada Hin et al., 2015).

Synthesis and Antibacterial Activity

A series of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones have been designed and synthesized, showing notable antibacterial activity against various microorganisms. This research highlights the potential of such compounds, including those similar to this compound, in the development of new antibacterial agents (Po-Jui Huang & Kuan-Han Lee, 2011).

Development of Bioactive Molecules

Visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones demonstrates an efficient method for synthesizing 6-oxyalkylated derivatives. This approach is significant for the preparation of key intermediates in bioactive molecules, indicating the relevance of compounds like this compound in pharmaceutical research (Yushi Tan et al., 2022).

Antitumor Applications

Research on triazolyl- and triazinyl-quinazolinediones, structurally similar to the compound of interest, has shown significant antitumor activity against various human cancer cell lines. This indicates the potential use of these compounds, including this compound, in cancer treatment (Abeer N. Al-Romaizan et al., 2019).

Properties

IUPAC Name

6-(1-hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3-11)4-5(12)8-6(13)10-9-4/h11H,3H2,1-2H3,(H2,8,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRRHPBFRZPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.